N-(5-Aminopyridin-2-yl)guanidine
Description
Contextualization within Aminopyridine and Guanidine (B92328) Chemical Space
The structure of N-(5-Aminopyridin-2-yl)guanidine is a hybrid of an aminopyridine and a guanidine. The aminopyridine portion, specifically a 2,5-diaminopyridine (B189467) derivative, is a recognized "privileged scaffold" in drug discovery. chemdiv.com Aminopyridines are known to interact with a variety of enzymes and receptors due to their unique structural and electronic properties. unc.edu They are key components in a range of pharmaceuticals. The guanidine group is a strongly basic and highly polar functional group found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. chemicalbook.comnih.gov The combination of these two pharmacophores in a single molecule suggests a high potential for biological activity, making it an attractive target for chemical investigation. nih.gov
Historical Trajectories of Structurally Related Organic Scaffolds in Academic Inquiry
The academic inquiry into aminopyridine and guanidine derivatives has deep roots. Aminopyridines have been extensively studied for their diverse biological effects, including their action as potassium channel blockers. unc.edu Guanidine-containing natural products, such as saxitoxin (B1146349) and tetrodotoxin, are potent neurotoxins that have been the subject of intense study for decades. wikipedia.org In medicinal chemistry, the guanidinium (B1211019) group is often used as a bioisostere for a protonated amine or an ammonium (B1175870) group, capable of forming strong hydrogen bonds and electrostatic interactions with biological targets. The development of numerous synthetic methodologies to create substituted guanidines and aminopyridines underscores their historical and ongoing importance in organic chemistry. google.comnih.gov
Rationale for Mechanistic and Synthetic Investigations of this compound
The rationale for investigating this compound stems from the established biological significance of its constituent parts. The combination of the aminopyridine ring and the guanidine group creates a molecule with a unique three-dimensional structure and charge distribution, suggesting potential interactions with a variety of biological macromolecules. nih.gov
A likely synthetic route to this compound would involve a two-step process starting from 2-amino-5-nitropyridine (B18323). The first step would be a guanylation reaction to form N-(5-Nitropyridin-2-yl)guanidine. ontosight.ai This could be followed by a reduction of the nitro group to an amino group to yield the final product. The synthesis of the precursor, 2-amino-5-nitropyridine, is well-established and can be achieved by the nitration of 2-aminopyridine (B139424). chemicalbook.comgoogle.com
Mechanistic investigations, though not explicitly detailed in the literature for this specific compound, would likely focus on understanding the electronic interplay between the electron-donating amino group, the pyridine (B92270) ring, and the strongly basic guanidine moiety. Studies could explore its protonation states, conformational preferences, and its ability to act as a ligand for metal ions or a hydrogen bond donor/acceptor in interactions with biomolecules.
Overview of Current Research Trajectories and Unmet Fundamental Research Questions
Current research involving scaffolds like this compound is largely centered on the discovery of new therapeutic agents. Such compounds are often included in chemical screening libraries to be tested against a wide array of biological targets. chemdiv.comunc.eduweizmann.ac.il The presence of both a hydrogen-bond-donating and -accepting aminopyridine and a positively charged guanidinium group at physiological pH makes it a candidate for interacting with enzymes such as kinases or proteases, as well as nucleic acids.
A significant unmet research question is the specific biological target profile of this compound. While its structure suggests potential, detailed studies are needed to identify its specific binding partners and biological effects. Furthermore, the optimization of its synthesis and a thorough investigation of its physicochemical properties remain open areas for fundamental research. The exploration of its potential as a building block for more complex molecules also presents an interesting avenue for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3H,7H2,(H4,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROTZCWEJCVVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652180 | |
| Record name | N''-(5-Aminopyridin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556815-39-5 | |
| Record name | N''-(5-Aminopyridin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Systematic Approaches for N 5 Aminopyridin 2 Yl Guanidine
Established Synthetic Pathways and Precursor Chemistry
The construction of N-(5-Aminopyridin-2-yl)guanidine typically involves the introduction of a guanidinyl group onto a pre-existing aminopyridine scaffold. The choice of starting material is crucial for the success and regiochemical outcome of the synthesis.
Two primary precursor strategies can be envisioned:
Direct Guanylation of 2,5-Diaminopyridine (B189467): This is the most direct route, starting from commercially available 2,5-diaminopyridine. The main challenge in this approach is achieving selective guanylation at the C2-amino group over the C5-amino group.
Guanylation followed by Functional Group Transformation: This strategy involves starting with a 2-aminopyridine (B139424) derivative where the 5-position is occupied by a group that can be later converted to an amino group. A common precursor for this route is 2-amino-5-nitropyridine (B18323). The synthesis proceeds by guanylation of the 2-amino group, followed by the reduction of the nitro group at the 5-position to the desired amine. researchgate.netmdpi.com
The most established method for the guanylation of an amino group involves the use of a guanylating agent. A widely used reagent is N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea , often activated with a mercury salt like mercuric chloride (HgCl₂). mdpi.com The reaction proceeds by the amine nucleophilically attacking the activated isothiourea, followed by the removal of the Boc protecting groups under acidic conditions (e.g., with trifluoroacetic acid, TFA).
Another classical method is the reaction of an amine with cyanamide (B42294) or its salts, often under acidic conditions and heating. This method is straightforward but can sometimes require harsh conditions and may result in the formation of byproducts. pharmafeatures.com
Table 1: Common Precursors and Guanylating Agents
| Precursor Molecule | Guanylating Agent | Activating/Promoting Agent | Key Considerations |
| 2,5-Diaminopyridine | N,N'-bis(Boc)-S-methylisothiourea | HgCl₂, Triethylamine | Regioselectivity is the primary challenge. |
| 2-Amino-5-nitropyridine | N,N'-bis(Boc)-S-methylisothiourea | HgCl₂, Triethylamine | Ensures correct regiochemistry. Requires a final reduction step. |
| 2,5-Diaminopyridine | Cyanamide | Acid (e.g., HCl), Heat | Simple reagents, but may lack selectivity and require harsh conditions. |
| 2-Amino-5-nitropyridine | Cyanamide Nitrate | Base (e.g., NaOH) in DMF | Used in the synthesis of related nitrophenyl guanidines. mdpi.com |
Development of Novel Synthetic Strategies and Methodological Advancements
Recent research in organic synthesis has focused on developing more efficient, safer, and environmentally benign methods for constructing guanidines. These advancements offer promising alternatives to classical pathways.
One significant development is the replacement of toxic mercury salts in isothiourea-based guanylations. Cyanuric chloride (TCT) has been shown to be an effective activating reagent for di-Boc-thiourea, providing a route that avoids heavy-metal waste without a significant loss of reactivity or yield. cetjournal.it
Photocatalysis offers a modern approach to guanidine (B92328) synthesis. For instance, the conversion of thioureas to guanidines can be achieved at room temperature under visible light irradiation using Ru(bpy)₃Cl₂ as a photocatalyst in a mixture of water and ethanol. cetjournal.it This method benefits from mild conditions and the use of low-toxicity solvents.
Solid-phase synthesis has also been applied to the preparation of guanidines. Resin-bound guanidinylating reagents, such as a urethane-protected triflyl guanidine attached to a solid support, allow for the rapid synthesis of guanidines from various amines under mild conditions. eurekaselect.com The product is typically cleaved from the resin in high yield and purity, simplifying purification. eurekaselect.compharmasalmanac.com Another approach utilizes a cellulose-supported reagent for guanidine synthesis in aqueous media, transforming amines into guanidines in high yields under very mild conditions. pharmasalmanac.com
Table 2: Novel and Advanced Guanylation Methodologies
| Methodology | Reagent/Catalyst System | Advantages |
| Mercury-Free Activation | N,N'-di-Boc-thiourea / Cyanuric Chloride (TCT) | Avoids toxic heavy-metal waste. cetjournal.it |
| Photocatalysis | Thiourea (B124793) / Ru(bpy)₃Cl₂ (photocatalyst) | Mild, room temperature conditions; uses visible light. cetjournal.it |
| Solid-Phase Synthesis | Resin-bound triflyl guanidine | Simplified purification, high yields. eurekaselect.com |
| Polymer-Supported Reagents | Cellulose-supported guanylating agent | Sustainable (recyclable support), reaction in water. pharmasalmanac.com |
| Multicomponent Reactions | Cyanamides, Arylboronic acids, Amines / CuCl₂·2H₂O | Atom-economical, rapid, one-pot synthesis of trisubstituted guanidines. cetjournal.it |
Chemo- and Regioselectivity Considerations in this compound Synthesis
The chemo- and regioselectivity of the guanylation reaction are the most critical aspects in the synthesis of this compound, particularly when starting from 2,5-diaminopyridine. The two amino groups exhibit different reactivities due to their positions relative to the ring nitrogen.
The C2-amino group is ortho to the ring nitrogen, while the C5-amino group is meta. The nucleophilicity of an amino group on a pyridine (B92270) ring is influenced by a combination of inductive and resonance effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and reduces the basicity and nucleophilicity of attached amino groups.
C2-Amino Group: The strong electron-withdrawing inductive effect of the adjacent ring nitrogen deactivates this position. However, a resonance-based lone pair donation to the ring is possible, which could enhance nucleophilicity. This position is also subject to greater steric hindrance.
C5-Amino Group: This position is further from the ring nitrogen, so the inductive deactivation is weaker.
While direct experimental or computational studies on the relative nucleophilicity of the amino groups in 2,5-diaminopyridine are scarce, studies on related diaminopyrimidines and diaminopyridines offer insights. For instance, in the acylation of 3,4-diaminopyridine, the 4-amino group is preferentially acylated, suggesting it is more nucleophilic. acs.org This is attributed to the larger Highest Occupied Molecular Orbital (HOMO) coefficient at the 4-amino nitrogen. acs.org A similar situation could favor the reaction at the C5-position in 2,5-diaminopyridine, which would lead to the undesired isomer.
To circumvent this regioselectivity issue, the most reliable synthetic strategy is to use a precursor where the two amino groups are chemically distinct. The synthesis starting from 2-amino-5-nitropyridine is a robust chemo- and regioselective approach. researchgate.net
Guanylation: The 2-amino group is the only primary amine available for the guanylation reaction, ensuring the guanidinyl moiety is introduced at the correct position.
Reduction: The nitro group at the C5 position is subsequently reduced to the desired amino group. Common reduction methods include catalytic hydrogenation (e.g., using H₂ and Pd/C) or using reducing agents like tin(II) chloride (SnCl₂).
This two-step sequence guarantees the formation of this compound without the complication of isomeric mixtures.
Catalytic Systems and Their Mechanistic Roles in Synthetic Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering routes to guanidines that are more efficient and atom-economical.
For the direct guanylation of amines, Lewis acid catalysts have been shown to be effective. Scandium(III) triflate (Sc(OTf)₃) can catalyze the guanylation of various amines with cyanamide in water. cetjournal.itnih.gov The proposed mechanism involves the activation of cyanamide by the scandium catalyst to form a reactive metal-carbodiimide complex. This complex is then readily attacked by the amine nucleophile, leading to the guanidine product under milder conditions than uncatalyzed reactions. nih.gov Simple lanthanide amides have also been reported as highly efficient catalysts for the guanylation of amines with carbodiimides, operating under mild conditions with a broad substrate scope. cetjournal.it
Transition metal catalysis is also prominent. Copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide a rapid, one-pot synthesis of N-aryl guanidines. cetjournal.it Palladium catalysts are frequently used in cascade reactions; for example, an efficient Pd-catalyzed reaction of azides with isonitriles and amines can produce functionalized guanidines in excellent yields. cetjournal.itrsc.org While often used for creating substituted analogs via cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), the principles of transition metal catalysis are being increasingly applied to the core guanidine synthesis. mdpi.com
The mechanistic role of these catalysts is typically to activate one of the reactants or to facilitate a catalytic cycle. In Lewis acid catalysis, the metal center coordinates to the cyanamide, increasing its electrophilicity. In transition metal-catalyzed reactions, the mechanism often involves oxidative addition, migratory insertion, and reductive elimination steps, creating new C-N bonds efficiently.
Principles of Sustainable Chemistry and Process Intensification in Synthesis
The principles of green chemistry and process intensification are increasingly important in the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). The goal is to develop synthetic routes that are safer, more efficient, and generate less waste. acs.org
Sustainable Chemistry Approaches:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic hydroamination of carbodiimides is a prime example of an atom-economical route to guanidines. pharmafeatures.com
Use of Safer Solvents and Reagents: Replacing hazardous reagents and solvents is a key goal. The use of water as a solvent, as seen in the Sc(OTf)₃-catalyzed guanylation, is a significant step towards sustainability. cetjournal.itnih.gov Similarly, replacing toxic mercury salts with activators like cyanuric chloride or using catalyst-only systems reduces environmental impact. cetjournal.it
Use of Renewable Feedstocks and Catalysts: Employing reagents derived from renewable sources, such as cellulose-supported guanylating agents, contributes to a greener process. pharmasalmanac.com
Catalysis: The use of catalytic amounts of a reagent is inherently more sustainable than using stoichiometric amounts. Photocatalytic and metal-catalyzed reactions that operate with low catalyst loadings are highly desirable. researchgate.netcetjournal.it
Process Intensification (PI):
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.comcetjournal.it A major trend in PI is the shift from traditional batch manufacturing to continuous flow chemistry . pharmasalmanac.comcetjournal.it
Flow Reactors: For reactions like nitrations or guanylations, which can be highly exothermic, flow reactors offer superior heat and mass transfer. cetjournal.itpharmasalmanac.com This allows for better temperature control, reducing the formation of side products and improving safety, especially when handling energetic or hazardous reagents. pharmafeatures.compharmasalmanac.com The smaller reactor volumes in continuous flow systems also minimize the risk associated with hazardous materials. pharmasalmanac.com
Scalability: Scaling up a continuous flow process is often more straightforward than a batch process, as it typically involves running the reactor for a longer time rather than redesigning a larger vessel. pharmasalmanac.com
For the synthesis of this compound, a sustainable and intensified process could involve the Sc(OTf)₃-catalyzed guanylation of 2-amino-5-nitropyridine with cyanamide in a continuous flow reactor, followed by an in-line catalytic hydrogenation step to reduce the nitro group. Such a process would embody the principles of modern, efficient chemical manufacturing. pharmafeatures.compharmasalmanac.comcetjournal.it
Advanced Structural Elucidation Techniques and Spectroscopic Analysis of N 5 Aminopyridin 2 Yl Guanidine
High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution multi-dimensional NMR spectroscopy is a powerful tool for determining the conformational and tautomeric state of N-(5-Aminopyridin-2-yl)guanidine in solution. Studies on analogous pyridin-2-yl guanidine (B92328) derivatives have demonstrated significant conformational changes depending on the protonation state and substituent effects. nih.gov
In the neutral form, the molecule may adopt a conformation influenced by intramolecular hydrogen bonding. However, upon protonation, as in the case of guanidinium (B1211019) salts, a notable 180° shift in the dihedral angle between the guanidinium group and the pyridine (B92270) ring is observed. nih.gov This change is driven by the formation of a strong intramolecular hydrogen bond between the pyridine nitrogen and a proton on the guanidinium moiety. nih.gov
Tautomerism is another critical aspect that NMR can address. Guanidine moieties can exist in different tautomeric forms, and their equilibrium is influenced by the electronic nature of the substituents on the pyridine ring. researchgate.netrsc.org For instance, in related 2-acylaminopyridines, NMR studies have definitively shown the predominance of the amide tautomer over the imino form in various solvents. psu.edu The chemical shifts of the pyridine ring protons and carbons are sensitive to the tautomeric state, providing clear diagnostic markers. mdpi.comclockss.org For example, the chemical shift of the C-5 proton of a pyrimidine (B1678525) moiety in a related guanidine compound was diagnostic for the neutral form. mdpi.com
Two-dimensional NMR techniques, such as COSY and HMBC, are instrumental in assigning the proton and carbon signals and establishing through-bond and through-space correlations, which are essential for a complete conformational and tautomeric analysis. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Guanidine Derivatives
| Compound/Fragment | Proton | Chemical Shift (ppm) | Solvent | Reference |
| 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | NH₂ | 7.68 (br s) | DMSO-d₆ | mdpi.com |
| 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | Pyrimidine H-5 | 6.48 (s) | DMSO-d₆ | mdpi.com |
| 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine HCl | Guanidinium NH | 11.13, 10.16 (br s) | DMSO-d₆ | mdpi.com |
This table is for illustrative purposes and shows data for a related compound to highlight the types of shifts observed.
X-ray Crystallographic Analysis for Solid-State Molecular and Supramolecular Structures
The crystal structure would confirm the predominant tautomeric form in the solid state and provide precise details about the conformation adopted by the molecule. For instance, in a series of N,N'-substituted guanidines, X-ray analysis showed that the geometry around the guanidine group (cis-trans vs. cis-cis) is dependent on the pKa of the amine substituent. mdpi.com
Furthermore, X-ray crystallography elucidates the supramolecular assembly through the analysis of intermolecular interactions such as hydrogen bonding. In the crystal lattice of related aminopyridine derivatives, extensive networks of N-H···N and N-H···O hydrogen bonds are commonly observed, which link the molecules into sheets or other complex architectures. researchgate.netresearchgate.net These interactions play a crucial role in stabilizing the crystal packing. nih.gov The amino group at the 5-position and the guanidine group at the 2-position of the title compound are both capable of participating in multiple hydrogen bonds as both donors and acceptors.
Table 2: Crystallographic Data for a Related Compound (2-amino-N-(pyridin-2-yl)benzamide)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.323(4) |
| b (Å) | 19.530(16) |
| c (Å) | 10.302(10) |
| β (°) | 100.965(8) |
| V (ų) | 1051.4(15) |
| Z | 4 |
| Rgt(F) | 0.0314 |
Data from a related structure to illustrate typical crystallographic parameters. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a valuable tool for the molecular fingerprinting of this compound and for characterizing the hydrogen bonding interactions within its structure. The vibrational spectra exhibit characteristic bands corresponding to the stretching and bending modes of the various functional groups present in the molecule.
The FT-IR spectrum of a related polymeric guanidine derivative shows characteristic bands for =N-H stretching around 3200 cm⁻¹, C-H stretching of the pyridine ring, N-H bending vibrations around 1635 cm⁻¹, and C-N stretching vibrations. researchgate.net For this compound, specific bands for the amino group (N-H stretching and scissoring), the pyridine ring (C=C and C=N stretching), and the guanidine moiety (C=N stretching, N-H bending) would be expected.
The positions and shapes of the N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state, the presence of strong intermolecular hydrogen bonds would lead to a broadening and red-shifting of these bands compared to the gas phase or in a non-polar solvent. researchgate.netnih.gov For example, the FT-IR spectrum of a crystalline compound with strong hydrogen bonds showed a very broad O-H stretching absorption in the 3300-2500 cm⁻¹ region. clockss.org
Table 3: Typical FT-IR Absorption Bands for Guanidine and Pyridine Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| =N-H (Guanidine) | Stretching | ~3200 | researchgate.net |
| -NH₂ (Amino) | Stretching | 3400-3200 | researchgate.net |
| C=N (Guanidine/Pyridine) | Stretching | 1680-1620 | researchgate.net |
| N-H (Guanidine/Amino) | Bending | ~1635 | researchgate.net |
| Pyridine Ring | Skeletal Vibrations | 1600-1400 | researchgate.net |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Chromophoric Properties
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions and chromophoric properties of this compound. The molecule contains a pyridine ring and a guanidine group, both of which contribute to its electronic structure. The amino group at the 5-position acts as an auxochrome, influencing the position and intensity of the absorption bands.
The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. In similar guanidine derivatives containing an azobenzene (B91143) moiety, a strong π→π* band in the UV region and a weaker n→π* band in the visible region were observed. researchgate.net For this compound, the π→π* transitions would likely originate from the pyridine ring system, while n→π* transitions could involve the non-bonding electrons on the nitrogen atoms of the pyridine ring, amino group, and guanidine moiety.
The position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the pH of the solution, as these factors can affect the electronic ground and excited states of the molecule, as well as its tautomeric equilibrium.
Table 4: Illustrative UV-Vis Absorption Data for a Guanidine Derivative
| Isomer | Transition | Wavelength (nm) | Solvent | Reference |
| E-isomer | n→π | Visible region | Acetonitrile (B52724) | researchgate.net |
| E-isomer | π→π | UV region | Acetonitrile | researchgate.net |
| Z-isomer | n→π | Separated from π→π | Acetonitrile | researchgate.net |
| Z-isomer | π→π* | Hypsochromically shifted | Acetonitrile | researchgate.net |
This table shows data for a photoswitchable guanidine to illustrate the types of electronic transitions observed.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization. The molecular formula of this compound is C₆H₉N₅, corresponding to a molecular weight of 151.17 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Techniques such as electrospray ionization (ESI) are well-suited for analyzing polar molecules like guanidines. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can reveal characteristic fragmentation patterns. For this compound, fragmentation would likely involve the cleavage of the C-N bonds of the guanidine group and fragmentation of the pyridine ring. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For example, a related compound, N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide, shows predicted collision cross-section values for various adducts, which can be experimentally verified. uni.lu
Table 5: Predicted Mass Spectrometry Data for a Related Compound
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 195.12404 | 143.4 | uni.lu |
| [M+Na]⁺ | 217.10598 | 149.0 | uni.lu |
| [M-H]⁻ | 193.10948 | 145.4 | uni.lu |
This table presents predicted data for N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide to illustrate the type of information obtained from mass spectrometry.
Theoretical and Computational Investigations of N 5 Aminopyridin 2 Yl Guanidine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of N-(5-Aminopyridin-2-yl)guanidine at the subatomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's geometry, electronic structure, and reactivity descriptors.
For this compound, these calculations can predict:
Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential surface identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amino group at the 5-position and the guanidine (B92328) moiety are expected to be key sites for hydrogen bonding.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions help predict chemical reactivity and the molecule's ability to participate in charge-transfer interactions.
Reactivity Indices: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity profile, aiding in the prediction of its metabolic fate or mechanism of action.
Structural features of similar molecules have been successfully elucidated by combining DFT calculations with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 1: Application of Quantum Chemical Methods to Pyridinyl Guanidine Scaffolds
| Computational Method | Application | Key Findings |
| DFT (B3LYP/6-31+G**) | Conformational analysis of pyridin-2-yl guanidinium (B1211019) salts. nih.gov | Revealed a 180° change in dihedral angle compared to protected analogues, stabilized by an intramolecular hydrogen bond between the guanidinium and pyridine (B92270) nitrogen. nih.gov |
| DFT | Structural elucidation of pyrimidine (B1678525) derivatives. nih.gov | Used in conjunction with NMR spectra to confirm molecular structures. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules, providing crucial information on conformational flexibility and interactions with the solvent (typically water).
For this compound, MD simulations can:
Explore Conformational Landscapes: The molecule is not rigid; its rotatable bonds allow it to adopt various shapes (conformations). MD simulations map the energy landscape of these conformations, identifying the most stable and frequently adopted shapes in a biological context. Studies on related inhibitors have used MD to validate binding modes obtained from docking. nih.gov
Analyze Solvation Effects: The interaction with water molecules significantly influences a drug's properties. MD simulations can model the hydration shell around the compound, revealing how water molecules interact with the amino and guanidine groups, which in turn affects solubility and receptor binding.
Assess Stability of Ligand-Target Complexes: Once docked into a target protein, MD simulations are used to assess the stability of the predicted binding pose. Enhanced sampling techniques like metadynamics have been used on similar heterocyclic structures to predict binding affinity with key receptors like the GABA-A receptor. mdpi.com The persistence of key hydrogen bonds and other interactions over the simulation time (e.g., nanoseconds) provides confidence in the proposed binding mode. nih.gov
The conformational analysis of pyridin-2-yl guanidine derivatives, which highlights the importance of intramolecular hydrogen bonding, provides a foundational understanding for such dynamic studies. nih.govmdpi.com MD simulations can further probe the strength and lifetime of these hydrogen bonds in a dynamic aqueous environment.
Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Basis)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is central to structure-based drug design, allowing researchers to hypothesize how this compound might interact with a specific enzyme or receptor active site.
The process involves:
Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (often from X-ray crystallography or homology modeling) and the ligand (this compound) are prepared. The ligand's geometry is typically optimized using energy minimization. nih.gov
Sampling and Scoring: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each generated pose is evaluated using a "scoring function," which estimates the binding affinity (e.g., in kcal/mol).
For analogs of this compound, docking studies have provided critical insights. For instance, in the inhibition of trypsin by guanidine-based pyridines, docking revealed that compounds capable of forming an intramolecular hydrogen bond were better inhibitors. nih.gov The modeling suggested that 5-halo substituted derivatives could form a halogen bond with the catalytically active serine residue in the enzyme's active site. nih.gov Similarly, docking of related inhibitors into Glycogen Synthase Kinase 3 (GSK-3) identified key amino acid residues (like Ile62, Val70, and Lys85) crucial for binding. nih.gov
Table 2: Examples of Molecular Docking with Related Guanidine Compounds
| Ligand Class | Target Protein | Key Insights from Docking |
| 1-(5-halopyridin-2-yl)guanidinium ions | Trypsin | Predicted formation of a halogen bond between the 5-iodo substituent and the active site serine residue, rationalizing higher inhibitory activity. nih.gov |
| (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl) amines | Glycogen Synthase Kinase 3 (GSK-3) | Identified key binding interactions with residues Ile62, Val70, and Lys85 in the active site. nih.gov |
| Polyfunctionalized pyridines | Sigma-1 Receptor (σ1R) | Showed that the most active ligand fully occupies the active site and establishes several stabilizing interactions, mimicking a known antagonist. nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling at a Mechanistic Level
QSAR and QSPR models are statistical and machine learning methods that correlate a compound's chemical structure with its biological activity (SAR) or physicochemical properties (SPR). These models are invaluable for predicting the activity of untested compounds and for understanding the structural features that drive activity.
A mechanistic QSAR study on this compound would involve:
Data Set Collection: A series of analogs would be synthesized and tested for a specific biological activity (e.g., IC50 value against a kinase). mdpi.com
Descriptor Calculation: For each analog, a large number of numerical descriptors representing constitutional, topological, electronic, and steric properties are calculated.
Model Building: Statistical methods are used to build a mathematical equation linking the descriptors to the observed activity.
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a more mechanistic interpretation. These methods generate 3D contour maps that visualize regions where modifying steric, electrostatic, or hydrogen-bonding features would likely increase or decrease activity. For a series of GSK-3 inhibitors with a related pyrimidine core, CoMFA and CoMSIA models showed excellent predictive ability and highlighted that electrostatic and hydrogen-bond donor fields were critical for inhibitory activity. nih.gov Such models can guide the rational design of more potent analogs of this compound by suggesting, for example, where to add a hydrogen bond donor or a bulky group to improve target engagement.
Cheminformatics and Virtual Screening Methodologies for Analog Design
Cheminformatics and virtual screening are powerful computational strategies used to search large compound libraries for molecules with a high probability of binding to a drug target. These methods accelerate the initial stages of drug discovery by prioritizing which compounds to synthesize and test.
For designing analogs of this compound, these methodologies can be applied as follows:
Ligand-Based Virtual Screening: If the target protein structure is unknown, one can search for molecules in a database that are structurally similar to this compound, based on 2D fingerprints or 3D shape and pharmacophore features.
Structure-Based Virtual Screening: If the target structure is known, molecular docking (as described in 4.3) can be used to screen millions of commercially available compounds against the target's binding site. This can identify novel scaffolds that fit the binding pocket and make key interactions.
Library Design: Cheminformatics tools can be used to design a focused library of analogs around the this compound scaffold. This involves systematically exploring different substituents at various positions on the pyridine ring to probe the structure-activity relationship and optimize properties like potency and selectivity. For example, a primary screen of thousands of drug-like compounds led to the identification of 1-(6-phenylpyridin-2-yl)guanidine as a hit for inhibiting Mitogen- and Stress-Activated Kinase 1 (MSK1), initiating a focused medicinal chemistry effort. mdpi.com Similarly, collaborative virtual screening was successfully used to identify a series of 2-(pyridin-2-yl)quinazolines as potential antitrypanosomal agents. nih.gov
These computational approaches allow for the rapid exploration of chemical space, leading to the efficient design and identification of novel and more effective analogs based on the this compound template.
Chemical Reactivity and Derivatization Strategies for N 5 Aminopyridin 2 Yl Guanidine
Reaction Mechanisms and Pathways Involving the Guanidine (B92328) Moiety
The guanidine group is a strongly basic and highly nucleophilic moiety due to the delocalization of the positive charge in its protonated form (the guanidinium (B1211019) ion). This high basicity is a defining characteristic, and its reactivity is often centered around its nucleophilic and hydrogen-bonding capabilities.
Guanylation Reactions: The formation of the guanidine moiety itself is a key reaction. A common method involves the treatment of an aminopyridine, such as 2-amino-5-bromopyridine (B118841) or 6-chloro-2-aminopyridine, with a guanylating agent like di-Boc-S-methylisothiourea in the presence of a promoter like mercury(II) chloride. nih.gov This approach introduces the guanidine group, often in a protected form, which can be deprotected in a subsequent step.
Cyclization Reactions: The guanidine moiety can act as a binucleophile in cyclization reactions to form new heterocyclic rings. For instance, guanidine can react with dicyanovinyl formimidates, leading to the formation of pyrimidine (B1678525) rings through an intramolecular cyclization process. researchgate.net While this specific reaction is not on N-(5-Aminopyridin-2-yl)guanidine itself, it demonstrates a key reaction pathway for the guanidine group, suggesting that it could be used to build fused ring systems.
Coordination Chemistry: The nitrogen atoms of the guanidine group can act as ligands, coordinating with metal ions. Studies on analogous compounds like 2-guanidinobenzimidazole (B109242) show that the guanidine moiety participates in forming coordination complexes with various transition metals. mdpi.com This property is crucial for the development of metal-based catalysts and materials.
Derivatization: The guanidine nitrogens can be substituted, although this is less common than reactions at the other sites of the parent molecule. The synthesis of N-aryl-N'-pyrimidinylguanidines demonstrates that the guanidine can be part of a more complex substituted system, typically built up from a substituted aminopyrimidine and a substituted guanidine or isothiourea precursor. nih.gov
Functionalization and Derivatization at the Pyridine (B92270) Subunit
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of the activating amino and guanidino groups modifies this intrinsic reactivity.
Cross-Coupling Reactions: A highly effective strategy for derivatizing the pyridine ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly useful for forming new carbon-carbon bonds. For example, starting from a halogenated precursor like diprotected 6-chloropyridin-2-yl guanidine, various aryl or heteroaryl groups can be introduced at the 6-position. nih.govmdpi.com This pathway allows for the synthesis of a diverse library of 6-substituted pyridin-2-yl guanidines. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): In precursors containing a suitable leaving group, such as a halogen, the pyridine ring can undergo nucleophilic aromatic substitution. For instance, the synthesis of a piperidinyl-pyridine derivative was achieved via an SNAr reaction of piperidine (B6355638) with 2,6-dichloropyridine, which served as a precursor to the final guanidine compound. nih.govmdpi.com
Electrophilic Aromatic Substitution: Generally, electrophilic substitution on the pyridine ring is difficult and requires harsh conditions, proceeding preferentially at the 3- and 5-positions. msu.edu The activating amino group at the 5-position in the target molecule would direct incoming electrophiles to the 4- and 6-positions, while the guanidino group at the 2-position would also influence the regioselectivity. However, specific examples for this compound are not prevalent, with cross-coupling being the more common derivatization method.
N-Alkylation/Acylation of Pyridine Ring: The lone pair of the pyridine ring nitrogen can react with electrophiles like alkyl or acyl halides to form pyridinium (B92312) salts. quimicaorganica.org This reaction is a fundamental aspect of pyridine chemistry.
The table below summarizes key derivatization reactions at the pyridine subunit based on related compounds.
| Reaction Type | Reagents & Conditions | Position of Functionalization | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄ | C6-position (from 6-chloro precursor) | 6-Aryl-pyridin-2-yl guanidines |
| SNAr | Piperidine (on 2,6-dichloropyridine) | C6-position | 6-Piperidinyl-pyridin-2-yl guanidine |
| N-Alkylation | Alkyl Halides | Pyridine Nitrogen (N1) | N-Alkyl-pyridinium salts |
Modifications and Substitutions at the Aminopyridine Moiety
The exocyclic amino group at the C5 position is a key site for functionalization, behaving similarly to a typical aniline (B41778) amino group. It readily undergoes reactions such as acylation and alkylation.
N-Acylation: The amino group can be acylated using reagents like acid anhydrides or acyl chlorides. Studies on various aminopyridines show that acetylation with acetic anhydride (B1165640) occurs chemoselectively at the exocyclic amino nitrogen rather than the pyridine ring nitrogen for 2- and 3-aminopyridines. publish.csiro.auresearchgate.net This allows for the synthesis of N-acyl derivatives, which can serve as precursors for further modifications or modulate the electronic properties of the molecule.
N-Alkylation: The amino group can be mono-alkylated. A facile method for the N-monoalkylation of aminopyridines involves using a carboxylic acid and sodium borohydride. researchgate.net This reductive amination pathway provides a direct route to N-alkylaminopyridines under mild conditions. researchgate.net More advanced methods for selective monoalkylation involve the use of N-aminopyridinium salts, which undergo alkylation followed by depyridylation to yield the secondary amine without overalkylation. acs.org Structural modifications at this amino functionality are crucial in medicinal chemistry for tuning properties like selectivity and bioavailability. nih.gov
Heterocyclic Ring Transformations and Rearrangement Reactions
The complex structure of this compound, with its multiple nitrogen atoms and fused ring system, allows for the possibility of various ring transformations and molecular rearrangements, often leading to new heterocyclic scaffolds. wiley-vch.delibretexts.orgmasterorganicchemistry.combyjus.com
Ring Formation from Guanidine Derivatives: Guanidine derivatives are known to participate in rearrangements that form new rings. For example, the fusion of aminoguanidine (B1677879) hydrochloride with succinic anhydride leads to 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which upon heating in an alkaline solution, quantitatively rearranges to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. clockss.org This demonstrates a rearrangement in the 2,5-dioxopyrrolidine series initiated by the guanidine moiety. clockss.org
Pyridine Ring Transformations: Pyrimidine rings can be transformed into pyridine rings. For example, 5-nitropyrimidine (B80762) can be converted into 2-amino-5-nitropyridines by reaction with amidines, which includes guanidine. acs.org This type of ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a powerful tool in heterocyclic synthesis.
Potential Rearrangements: While not specifically documented for this compound, the functional groups present suggest potential for classical named rearrangements under appropriate conditions. For example, treatment of a related oxime could potentially lead to a Beckmann rearrangement to yield an amide. libretexts.orgbyjus.com Such reactions are often intramolecular and concerted. youtube.com The synthesis of complex heterocyclic pharmaceuticals frequently involves such ring-forming and rearrangement steps. nih.govnih.gov
The table below outlines some relevant rearrangement and ring transformation reactions found in related heterocyclic systems.
| Reaction Name | Starting Moiety | Resulting Moiety | Significance |
| Dioxopyrrolidinyl-guanidine Rearrangement | 2-(2,5-dioxopyrrolidin-1-yl)guanidine | 1,2,4-Triazole ring | Formation of a new five-membered heterocycle from a guanidine derivative. clockss.org |
| ANRORC Reaction | 5-Nitropyrimidine + Guanidine | 2-Guanidino-5-nitropyridine | Transformation of a pyrimidine into a pyridine ring. acs.org |
| Fischer Indole Synthesis | Phenylhydrazone | Indole | A classic multi-step rearrangement to form a fused heterocycle. msu.edu |
| Beckmann Rearrangement | Oxime | Amide | A potential transformation for derivatives containing a ketone function. libretexts.orgbyjus.com |
Supramolecular Assembly and Self-Organization Principles of this compound
The guanidinium group is an exceptional hydrogen bond donor, capable of forming multiple, stable hydrogen bonds. This, combined with the hydrogen-bonding capabilities of the aminopyridine portion, makes this compound an excellent building block for designing supramolecular assemblies. nih.gov
Hydrogen Bonding Motifs: The planar guanidinium ion can form strong, directional hydrogen bonds with various acceptors, particularly carboxylates and phosphates. nih.govrsc.org Analysis of pyridin-2-yl guanidine derivatives reveals the presence of robust intramolecular hydrogen bonds between the pyridine nitrogen (N1) and a proton on the adjacent guanidinium group. mdpi.comnih.gov This interaction helps to control the conformation of the molecule, locking the dihedral angle between the pyridine ring and the guanidine moiety. nih.gov Intermolecular hydrogen bonds are also prevalent, with the N-H protons of the guanidinium and amino groups interacting with acceptor atoms on adjacent molecules, leading to the formation of dimers, chains, or more complex networks. researchgate.netnih.gov
Self-Assembly Mechanisms: The self-organization is driven by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. nih.gov Guanidinium-based systems can self-assemble into well-ordered structures like lamellar domains or network-like supramolecular systems. nih.govresearchgate.net The specific architecture depends on the substitution pattern and the surrounding environment. For example, the interaction between guanidinium groups and thiourea (B124793) functional groups can lead to stable supramolecular networks through hydrogen bonding. nih.gov
Classification of Interactions: The hydrogen bonds formed by the guanidinium ion can be classified based on their geometry. Common motifs include single, bifurcated (where one N-H interacts with two acceptors), and parallel (where two N-H groups from the guanidinium ion interact with two acceptor atoms on another molecule). rsc.org DFT calculations show that interactions with negatively charged residues like aspartate and glutamate (B1630785) are exceptionally strong. rsc.org This strong, specific binding is a key principle in its molecular recognition and self-assembly behavior. mdpi.com
Mechanistic Exploration of N 5 Aminopyridin 2 Yl Guanidine Interactions at a Molecular Level
Ligand-Receptor Binding Mechanisms through In Vitro and Theoretical Studies
While direct in vitro binding studies on N-(5-Aminopyridin-2-yl)guanidine are not extensively documented in publicly available literature, the behavior of analogous pyridin-2-yl guanidine (B92328) derivatives provides a framework for understanding its potential ligand-receptor binding mechanisms. Theoretical and crystallographic studies on similar compounds reveal that the conformation of the guanidinium (B1211019) group in relation to the pyridine (B92270) ring is a critical determinant of its interaction capabilities.
Theoretical studies, including those using NMR spectroscopy, X-ray crystallography, and computational methods like B3LYP/6-31+G**, have demonstrated that pyridin-2-yl guanidine derivatives can adopt different conformations. nih.gov A key feature is the potential for an intramolecular hydrogen bond between a proton on the guanidinium group and the nitrogen atom of the pyridine ring. nih.gov This interaction significantly influences the dihedral angle between the guanidine moiety and the pyridine ring, stabilizing a specific rotamer. nih.govresearchgate.net This conformational preference is crucial as it pre-organizes the molecule for potential interactions with a receptor's binding site. The presence of the amino group at the 5-position in this compound could further influence the electronic properties of the pyridine ring and modulate the strength of this intramolecular hydrogen bond.
In the context of receptor binding, studies on related N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines have shown their ability to act as antagonists for Toll-Like Receptor 4 (TLR4). researchgate.net Although the core scaffold is a pyrimidine (B1678525), this research highlights the potential of the guanidine group to participate in key interactions within a receptor binding pocket. For this compound, it is hypothesized that the guanidinium group, which is protonated at physiological pH, could form salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a receptor. Furthermore, the aromatic pyridine ring could engage in π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, or tryptophan) of the receptor. The 5-amino group could also act as a hydrogen bond donor or acceptor, providing an additional point of interaction and contributing to binding affinity and specificity.
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro Biochemical Studies)
Direct enzymatic studies on this compound are scarce; however, research on structurally similar arylpyridin-2-yl guanidines provides significant insights into its potential as an enzyme inhibitor. A notable example is the investigation of arylpyridin-2-yl guanidine derivatives as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory pathways. mdpi.comnih.gov
In these studies, a lead compound, 6-phenylpyridin-2-yl guanidine, was identified as an MSK1 inhibitor with an IC50 value of approximately 18 µM. mdpi.comnih.govresearchgate.net This finding suggests that the pyridin-2-yl guanidine scaffold can indeed interact with and inhibit the activity of kinases. The proposed mechanism of action involves the guanidinium group forming critical hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interactions of the adenine (B156593) region of ATP. The aryl substituent at the 6-position was found to be important for potency, suggesting that this part of the molecule interacts with a hydrophobic region of the enzyme. mdpi.com For this compound, the 5-amino group would alter the electronic landscape of the pyridine ring, which could influence its interaction with the kinase.
Further supporting the potential for enzyme inhibition, studies on 2-guanidinyl pyridines have demonstrated their ability to act as competitive inhibitors of the serine protease bovine pancreatic trypsin. nih.gov The inhibitory activity was found to be dependent on the ability of the guanidinyl group to form an intramolecular hydrogen bond with the pyridine nitrogen. nih.gov This pre-organized conformation is thought to facilitate a better fit into the enzyme's active site. In the case of trypsin, the positively charged guanidinium group likely interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket, a characteristic feature of trypsin inhibitors. The study also highlighted that substitutions on the pyridine ring, such as 5-halo substituents, could enhance inhibitory potency, suggesting that the periphery of the this compound molecule is also crucial for its potential enzyme interactions. nih.gov
Table 1: Inhibitory Activity of a Related Arylpyridin-2-yl Guanidine Derivative
| Compound | Target Enzyme | IC50 (µM) |
| 6-phenylpyridin-2-yl guanidine | MSK1 | ~18 mdpi.comnih.gov |
This table is based on data for a structurally related compound and is intended to be illustrative of the potential activity of the pyridin-2-yl guanidine scaffold.
Ion Channel Modulation Mechanisms (In Vitro Electrophysiological Investigations)
There is currently a lack of specific in vitro electrophysiological data on the direct effects of this compound on ion channels. However, the guanidinium group is a well-known structural motif in several known ion channel blockers. For instance, guanidinium-containing compounds like amiloride (B1667095) are known to block the epithelial sodium channel (ENaC).
The mechanism of action for such blockers often involves the positively charged guanidinium group physically occluding the ion permeation pathway of the channel. The positively charged group is drawn into the channel pore by the negative electrostatic potential and can bind to specific sites within the pore, thereby preventing the flow of ions.
Given the structural similarity, it is plausible that this compound could exhibit modulatory effects on certain ion channels. The pyridine ring and the 5-amino substituent would provide additional chemical features that could influence its affinity and selectivity for different types of ion channels compared to simpler guanidinium compounds. For a comprehensive understanding, future electrophysiological studies would be necessary to investigate the potential interactions of this compound with various ion channels, such as voltage-gated sodium channels, potassium channels, or acid-sensing ion channels (ASICs).
Protein-Ligand Interaction Dynamics and Thermodynamics (Biophysical Techniques)
Direct biophysical studies to characterize the dynamics and thermodynamics of this compound binding to a protein target are not yet available in the public domain. However, based on the behavior of related ligands, several biophysical techniques could be employed to elucidate these aspects.
Techniques such as Isothermal Titration Calorimetry (ITC) would be invaluable in determining the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This would reveal whether the binding is driven by enthalpic (e.g., hydrogen bonds, van der Waals interactions) or entropic (e.g., hydrophobic effect, conformational changes) forces.
Surface Plasmon Resonance (SPR) could be used to measure the kinetics of binding, providing association (ka) and dissociation (kd) rate constants. This would give insights into the dynamics of the interaction, such as how quickly the compound binds to its target and how long it remains bound.
NMR spectroscopy could also be employed to study the dynamics of the interaction. Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, while changes in the chemical shifts of the protein's amino acids upon ligand binding can map the binding site.
The conformational analysis of pyridin-2-yl guanidine derivatives suggests that the binding process might involve a degree of conformational selection, where the protein binds to the pre-existing, stable conformation of the ligand, or an induced-fit mechanism, where binding induces conformational changes in both the ligand and the protein. nih.gov
Elucidation of Molecular Pathways and Cellular Targets in Cell-Free Systems
While specific studies on this compound in cell-free systems to identify molecular pathways and cellular targets are not yet published, the inhibitory activity of related compounds against MSK1 points towards a potential involvement in cellular signaling pathways regulated by this kinase. mdpi.comnih.gov
MSK1 is a nuclear kinase that plays a role in the regulation of gene expression in response to stress and mitogens. It is involved in the phosphorylation of transcription factors such as CREB and NF-κB, which are central to inflammatory responses. mdpi.com A cell-free assay utilizing purified MSK1 and its substrates could be used to confirm the direct inhibitory effect of this compound on this kinase and to determine its mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
Furthermore, a broader approach to target identification in cell-free systems could involve affinity chromatography. In this method, this compound would be immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound would be captured and subsequently identified using techniques like mass spectrometry. This would provide an unbiased screen for potential cellular targets.
Advanced Analytical Method Development for N 5 Aminopyridin 2 Yl Guanidine in Research Matrices
Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of N-(5-Aminopyridin-2-yl)guanidine. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
Given the polar nature and likely low volatility of this compound, HPLC-MS is the premier technique for its analysis. The presence of the pyridine (B92270) ring provides a chromophore for UV detection, while the basic guanidine (B92328) and amino groups allow for efficient ionization in MS.
A typical reversed-phase HPLC method can be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid to aid in protonation and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound and separating it from potential impurities. nih.gov
Mass spectrometric detection, particularly with an electrospray ionization (ESI) source operating in positive ion mode, would offer high selectivity and sensitivity. The protonated molecule [M+H]⁺ would be the expected parent ion. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). nih.gov
Table 1: Hypothetical HPLC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | m/z 152.09 |
| MRM Transition | 152.09 → fragments (e.g., guanidinium (B1211019) ion fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Therefore, derivatization is a necessary step to convert the polar N-H groups into less polar, more volatile moieties. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used for this purpose. sigmaaldrich.com
Following derivatization, the resulting silylated compound can be separated on a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer can then be used to identify the derivatized compound based on its characteristic fragmentation pattern. While feasible, the multi-step nature of this process makes HPLC-MS a more direct and often preferred method. For certain applications, such as the analysis of volatile impurities in a drug substance, a headspace GC-MS method could be employed. chromatographyonline.com
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Compound Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent consumption. wikipedia.org For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. libretexts.org
In CZE, separation is achieved based on the differential migration of ions in an electric field. sciex.com this compound, being a basic compound, will be positively charged in an acidic buffer. This positive charge will cause it to migrate towards the cathode. The separation from other components in a research matrix will depend on differences in their charge-to-size ratios. libretexts.org
A typical CZE method would employ a fused-silica capillary and a background electrolyte (BGE) of an acidic buffer, such as phosphate (B84403) or acetate, to maintain a stable pH and ionic strength. Detection is commonly performed using a UV detector, as the pyridine ring of the compound is UV-active. wikipedia.org
Table 2: Proposed Capillary Zone Electrophoresis Parameters for this compound
| Parameter | Value |
| CE System | Beckman P/ACE MDQ or equivalent |
| Capillary | Fused Silica (50 µm i.d., 50 cm total length) |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 0.5 psi for 5 s) |
| Detection | UV at 254 nm |
The combination of CZE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity, making it a powerful tool for the analysis of this compound in complex biological research matrices. nih.gov
Electrochemical Detection Methods and Biosensor Development for Research Applications
The electroactive nature of this compound, due to the presence of the easily oxidizable aminopyridine moiety, allows for the development of sensitive electrochemical detection methods. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study its redox behavior and for quantitative analysis. researchgate.net
A glassy carbon electrode (GCE) can serve as the working electrode. In a suitable supporting electrolyte, the compound will exhibit an oxidation peak at a specific potential. The peak current in DPV is proportional to the concentration of the analyte, allowing for quantification down to low levels. analchemres.org The selectivity and sensitivity of the method can be enhanced by modifying the electrode surface with materials like carbon nanotubes, graphene, or metallic nanoparticles. ekb.eg
Table 3: Illustrative Voltammetric Parameters for the Determination of this compound
| Parameter | Value |
| Potentiostat | Autolab PGSTAT302N or equivalent |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution, pH 7.0 |
| Technique | Differential Pulse Voltammetry (DPV) |
| Potential Range | 0.0 to +1.2 V vs. Ag/AgCl |
| Pulse Amplitude | 50 mV |
| Scan Rate | 20 mV/s |
Furthermore, the development of biosensors for guanidine-containing compounds is an emerging area. While specific biosensors for this compound have not been reported, the principles can be adapted. For instance, an enzyme-based biosensor could be designed that catalyzes a reaction involving the guanidine group, leading to a detectable electrochemical signal. Alternatively, aptamer-based sensors could be developed that specifically bind to the target molecule.
Microfluidic Systems for High-Throughput Synthesis and Analysis in Discovery Pipelines
Microfluidic systems, or "lab-on-a-chip" technology, offer significant advantages for the synthesis and analysis of chemical compounds in a high-throughput manner. frontiersin.org The synthesis of nitrogen-containing heterocycles, a class to which this compound belongs, has been successfully demonstrated in microreactors. mdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch synthesis. frontiersin.org
For the analysis of this compound, microfluidic devices can be integrated with separation techniques like HPLC or CE and detection methods such as MS or electrochemical detection. This integration enables rapid, automated analysis of small sample volumes, which is highly desirable in drug discovery pipelines for screening compound libraries or analyzing reaction products in real-time. The development of such integrated microfluidic systems would significantly accelerate the research and development process involving this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Aminopyridin 2 Yl Guanidine Analogues
Rational Design Principles for N-(5-Aminopyridin-2-yl)guanidine Analogues
The rational design of analogues of this compound is primarily rooted in its role as a potent inhibitor of various kinases, particularly those involved in cell signaling pathways. A central strategy involves modifying the core structure to enhance binding affinity and selectivity for the target enzyme's active site.
Key design principles often revolve around:
Targeting the ATP-Binding Site: Many analogues are designed to mimic the binding of adenosine (B11128) triphosphate (ATP) to the kinase hinge region. The 2-aminopyridine (B139424) motif is crucial for this interaction, forming key hydrogen bonds.
Exploring the Solvent-Front Region: Modifications are introduced, often at the pyridine (B92270) ring, to extend into and interact with the solvent-exposed region of the kinase, aiming to improve potency and selectivity.
Structure-Based Design: When the crystal structure of the target protein is available, it serves as a blueprint for designing novel analogues. This approach allows for the precise placement of functional groups to maximize favorable interactions and avoid steric clashes within the binding pocket. For example, the design of inhibitors for enzymes like casein kinase 1 (CK1) has been guided by the specific features of its ATP-binding pocket.
Correlating Structural Modifications with Altered Mechanistic Activities (In Vitro)
In vitro studies have been instrumental in establishing clear correlations between specific structural changes to the this compound scaffold and its inhibitory activity. These studies typically involve synthesizing a series of related compounds and evaluating their potency against a target enzyme, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Key findings from these SAR studies include:
The Guanidine (B92328) Group: The basic guanidine moiety is often critical for activity, participating in hydrogen bonding interactions with the target protein.
The 2-Aminopyridine Core: This unit is a vital hinge-binding motif. The nitrogen atoms of the pyridine ring and the amino group form hydrogen bonds with the backbone of the kinase hinge region.
Substitutions on the Pyridine Ring: Introducing substituents at the C4 and C5 positions of the pyridine ring has been a fruitful strategy. For instance, adding small, electron-withdrawing groups can influence the electronic properties and binding affinity. Larger, more complex groups at the C5-amino position can be used to probe for additional binding pockets and enhance selectivity.
Table 1: SAR of this compound Analogues as Kinase Inhibitors
| Compound | Modification from Parent Scaffold | Observed In Vitro Activity (Example Target) | Key Insight |
|---|---|---|---|
| This compound | Parent Compound | Baseline inhibitory activity | Core scaffold establishes essential hinge-binding interactions. |
| Analogue A | Alkylation of the C5-amino group | Often decreased activity | Suggests the primary amino group is important for a key interaction or that steric bulk is not tolerated at this position. |
| Analogue B | Substitution at the C4-position | Variable; can increase or decrease activity | Demonstrates that the C4 position can be modified to fine-tune binding affinity, potentially by interacting with a nearby sub-pocket. |
| Analogue C | Acylation of the C5-amino group with aromatic rings | Potentially significant increase in potency | Indicates the presence of a hydrophobic pocket that can be exploited for additional binding energy and selectivity. |
Influence of Substituents on Electronic and Steric Properties (Computational Analysis)
Computational chemistry provides powerful tools to understand how substituents impact the inherent properties of the this compound molecule, thereby influencing its biological activity. Techniques like Density Functional Theory (DFT) are used to calculate various molecular descriptors.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups alters the electron distribution across the molecule. This can affect the pKa of the guanidine group and the hydrogen-bonding capacity of the aminopyridine core. For example, an electron-withdrawing group on the pyridine ring can enhance the hydrogen bond donating strength of the amino group, potentially leading to stronger interactions with the kinase hinge.
Steric Effects: The size and shape of substituents (steric bulk) are critical. Computational models can predict potential steric clashes between an analogue and the amino acid residues of the target's binding site. This analysis helps rationalize why some bulky substituents lead to a loss of activity and guides the design of new analogues that fit optimally within the binding pocket. Molecular electrostatic potential (MEP) maps are often generated to visualize regions of positive and negative charge, highlighting the areas most likely to engage in electrostatic interactions or hydrogen bonding.
Pharmacophore Elucidation for Targeted Molecular Interactions (Theoretical Basis)
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and bind to a specific biological target. For the this compound class of compounds, the pharmacophore is typically derived from the common features of highly active analogues and their co-crystal structures with target proteins.
The theoretical basis for the pharmacophore of a typical this compound-based kinase inhibitor includes:
Hydrogen Bond Donors: The exocyclic amino group and the guanidine group are key hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyridine ring act as crucial hydrogen bond acceptors.
Aromatic/Hydrophobic Region: The pyridine ring itself provides an aromatic feature that can engage in π-stacking or hydrophobic interactions with residues in the binding site.
Additional Interaction Points: Depending on the specific kinase, the model may include vectors for additional hydrophobic or hydrogen-bonding interactions that can be achieved by adding substituents at positions like C4 or C5 of the pyridine ring.
This pharmacophore model serves as a theoretical template for virtual screening of compound libraries to identify new potential inhibitors and for the de novo design of novel, more potent, and selective molecules.
Potential Academic Applications and Future Research Directions for N 5 Aminopyridin 2 Yl Guanidine
Role in Organic Synthesis and Catalyst Development
The guanidine (B92328) group is well-established as a superbase and a powerful hydrogen-bond donor, while the aminopyridine ring offers multiple sites for coordination and further functionalization. The combination of these features in N-(5-Aminopyridin-2-yl)guanidine makes it a highly promising candidate for the development of novel catalysts.
Guanidine derivatives have been successfully employed as catalysts in a variety of organic transformations. Their strong basicity facilitates reactions requiring proton abstraction, while the ability of the protonated guanidinium (B1211019) ion to act as a hydrogen-bond donor can stabilize transition states and activate substrates. Hybrid guanidine ligands that incorporate another donor function, such as a pyridine (B92270), have been shown to form highly active and stable copper complexes for applications like Atom Transfer Radical Polymerization (ATRP). In these systems, the polyfunctional ligand is adept at stabilizing the multiple oxidation states of the metal center, which is crucial for catalytic turnover.
Furthermore, the aminopyridine portion of the molecule can be leveraged for catalyst design. For instance, palladium-catalyzed methods like the Buchwald-Hartwig amination are used to synthesize complex N-aryl aminopyrimidine derivatives, a related heterocyclic scaffold. Similarly, bimetallic metal-organic frameworks incorporating aminopyridine linkers have demonstrated high efficiency as heterogeneous catalysts in amidation reactions. The this compound scaffold could serve as a ligand in such systems, with the potential for synergistic effects between the metal center and the guanidine group.
| Catalyst Type | Potential Reaction | Role of Scaffold | Reference Example |
|---|---|---|---|
| Organocatalyst | Michael Addition, Aldol Reaction | Acts as a strong Brønsted base and H-bond donor. | Guanidines as superbases in organic synthesis. |
| Ligand for Metal Complexes (e.g., Cu, Pd) | ATRP, Cross-Coupling Reactions | The pyridine and guanidine nitrogens coordinate to the metal, tuning its electronic properties and stability. | Guanidine-pyridine copper complexes for ATRP. |
| Component of Heterogeneous Catalysts | Amidation, C-C bond formation | Integrated into a solid support like a MOF to create a recyclable catalyst. | Fe2Ni-BDC with 2-aminopyridine (B139424) for amidation. |
Application in Materials Science (e.g., Supramolecular Assemblies, Coordination Chemistry)
The field of materials science, particularly in the design of functional coordination polymers and supramolecular assemblies, stands to benefit from the unique properties of this compound. The molecule possesses multiple coordination sites—the pyridine ring nitrogen, the exocyclic amino group, and the nitrogen atoms of the guanidine moiety—making it an excellent building block for complex, multidimensional structures.
Aminopyridines are known to form stable coordination compounds with a variety of transition metals, such as copper and cadmium. The resulting crystal structures are often stabilized by an extensive network of hydrogen bonds (e.g., N-H⋯N, N-H⋯S) and π-π stacking interactions, leading to the formation of 3D networks. Research on the closely related 5-aminopyridine-2-carboxylic acid has shown its utility in constructing coordination polymers with interesting luminescent and magnetic properties.
Guanidines, for their part, are exceptional ligands in coordination chemistry, capable of stabilizing metals in various oxidation states through the formation of neutral guanidine complexes or anionic guanidinate complexes. The delocalization of charge within the CN3 core of the guanidine group upon coordination contributes to the formation of robust and versatile metal complexes. The combination of these two functionalities in this compound could lead to novel metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, catalytic activity, or photophysical properties.
| Ligand | Metal Ion(s) | Resulting Structure Type | Key Interactions | Reference |
|---|---|---|---|---|
| 4-Aminopyridine (4AP) | Cu(II) | Square pyramidal coordination geometry | N-H⋯S and N-H⋯π hydrogen bonds forming a 3D network. | |
| 5-Aminopyridine-2-carboxylate (ampy) | Tb(III), Er(III), Yb(III), Na(I) | 1D Metal-organic chains | Coordination via carboxylate and pyridine nitrogen. | |
| (Tetramethylguanidine)methylenepyridine (TMGpy) | Cu(I), Cu(II) | Discrete metal complexes | Coordination via guanidine and pyridine nitrogens. |
Development of Chemical Probes and Molecular Tools for Mechanistic Biology
The guanidine and aminopyridine scaffolds are prevalent in biologically active molecules, suggesting that this compound could serve as a valuable template for designing chemical probes to investigate biological processes. The guanidinium group is a key feature of the amino acid arginine and is known to interact with phosphate (B84403) groups in DNA and proteins.
Derivatives of the pyridin-2-yl guanidine core have already shown promise as potent and selective inhibitors of biological targets. For example, 1-(6-phenylpyridin-2-yl)guanidine was identified as an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory pathways. This discovery highlights the potential of this scaffold in developing therapeutic agents for diseases like asthma. Similarly, N-aryl-N'-(pyrimidin-2-yl)guanidines, which share a similar heterocyclic guanidine motif, have been developed as antagonists for Toll-Like Receptor 4 (TLR4), another important target in inflammatory diseases.
The ability of guanidine derivatives to act as DNA-binding agents also opens avenues for developing probes to study nucleic acid structure and function. By modifying the this compound core with reporter groups (e.g., fluorophores, biotin), researchers could create molecular tools to visualize biological targets, identify binding partners, or elucidate enzymatic mechanisms.
| Compound Class | Biological Target | Potential Application | Reference |
|---|---|---|---|
| Arylpyridin-2-yl Guanidines | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Anti-inflammatory agents (e.g., for asthma) | |
| N-Aryl-N'-(pyrimidin-2-yl)guanidines | Toll-Like Receptor 4 (TLR4) | Modulation of innate immune responses | |
| Cyclopropyl-linked Guanidines | DNA (minor groove) | Anticancer agents | |
| Aromatic Guanidine Derivatives | α2-adrenoceptors | Neurological and psychiatric drug discovery |
Advanced Methodologies for Derivatization and Scaffold Expansion
The synthetic versatility of the this compound scaffold is a key asset for its future development. Both the aminopyridine ring and the guanidine group can be readily modified using a range of modern synthetic methodologies, allowing for the creation of diverse chemical libraries for screening in various applications.
Guanylation Strategies: The synthesis of the core structure itself and its N-substituted derivatives can be achieved through several methods. A common approach involves the reaction of an amine (like 2,5-diaminopyridine) with a guanylating agent. More advanced, direct guanidinylation reactions introduced early in a synthetic sequence can streamline the preparation of complex natural products containing this moiety. Another method involves the desulfurization of a thiourea (B124793) precursor in the presence of an amine, which is effective even with less nucleophilic aromatic amines.
Scaffold Expansion via Cross-Coupling: The aminopyridine ring is amenable to various transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura reaction on a bromo-aminopyridine precursor can be used to install aryl or heteroaryl groups, as demonstrated in the synthesis of 5-phenyl pyridinylguanidine derivatives. This allows for systematic exploration of the chemical space around the core structure.
Scaffold Hopping and Bioisosteric Replacement: The principles of medicinal chemistry, such as scaffold hopping, can be applied to generate novel analogs. For example, replacing a 2-aminoimidazole with a 2-aminopyrimidine (a close relative of the aminopyridine) has been used as a strategy to develop new anti-biofilm agents. This highlights the potential to use the this compound scaffold as a bioisostere for other common heterocyclic systems in drug discovery.
| Methodology | Description | Application Example | Reference |
|---|---|---|---|
| Direct Guanidinylation | Early-stage introduction of a protected guanidine group onto a substrate. | Streamlined synthesis of aminoguanidine-containing natural products. | |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halide (e.g., bromopyridine) with a boronic acid. | Synthesis of 5-phenyl pyridinylguanidine derivatives. | |
| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation of an amino group. | Preparation of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. | |
| Thiourea Desulfurization | Activation of a thiourea with a metal salt followed by reaction with an amine. | Synthesis of tri-substituted guanidines from thiourea precursors. |
Emerging Areas and Unexplored Research Avenues in Guanidine and Aminopyridine Chemistry
While the applications discussed above represent logical extensions of existing research, the this compound scaffold also has the potential to contribute to more nascent and unexplored areas of chemical science.
"Smart" Materials and Molecular Switches: The guanidine moiety is recognized for its potential in creating "smart" materials and molecular glues. The protonation state of the guanidine group is highly sensitive to the local chemical environment, which could be harnessed to create materials that respond to pH changes. Furthermore, the integration of this scaffold into larger redox-active systems is an intriguing possibility, potentially leading to the development of novel molecular switches.
Exploiting Lewis Acidity: While guanidines are known as Brønsted bases, recent computational studies have shed light on the often-overlooked Lewis acidic character of the guanidinium cation. This Lewis acidity can play a crucial role in catalysis by trapping and orienting anionic nucleophiles. Designing catalytic systems based on this compound that explicitly exploit this feature is a promising and underexplored research avenue.
Agrochemicals and Antimicrobials: Heterocyclic compounds are mainstays of the agrochemical industry. The N-(pyrazin-2-yl)-benzamide scaffold, which bears some structural resemblance to aminopyridine derivatives, has been found to act as an insect growth modulator by inhibiting chitin biosynthesis. This suggests that derivatives of this compound could be explored for novel agrochemical activities. Additionally, the guanidine core is a well-known pharmacophore in antimicrobial agents, and new derivatives are being investigated to combat drug-resistant bacterial strains.
Future research could also focus on synthesizing polymers or oligomers of this compound to create poly-guanidinylated materials with enhanced binding capabilities or unique catalytic properties. The exploration of its utility in anion recognition and transport, leveraging the strong hydrogen-bonding capacity of the guanidinium group, also represents a significant area for future investigation.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.5–7.2 ppm confirm aromatic protons; δ 3.5–4.5 ppm indicates NH₂ groups.
- ¹³C NMR : Signals near 155–160 ppm verify guanidine carbons.
- IR Spectroscopy : Bands at 1650 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups.
- X-ray Crystallography : Use the SHELX suite for structure refinement. Key metrics include R-factors < 5% and hydrogen-bonding networks (e.g., N-H⋯N interactions) to validate the guanidine moiety .
How can the solubility of this compound be optimized for biological assays?
Q. Advanced Strategies :
- Structural modification : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) via reductive amination, as demonstrated for pyridine derivatives .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity while enhancing solubility.
- pH adjustment : Solubility increases in acidic buffers (pH 4–5) due to protonation of the pyridinyl nitrogen. Monitor stability via UV-Vis spectroscopy (λmax ~270 nm).
What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Q. Advanced Analysis :
- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy functional is effective for modeling aromatic systems .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict aggregation behavior.
- Coordination chemistry : The pyridinyl amino group acts as a bidentate ligand. Compare with N-(5-chloropyridin-2-yl) derivatives to assess metal-binding affinity .
How do structural analogs of this compound inform its potential biological activity?
Q. Research Implications :
- Enzyme inhibition : The guanidine group mimics arginine side chains, suggesting potential as a nitric oxide synthase (NOS) inhibitor. Compare with N-(3,4,5-trimethoxyphenyl)guanidine, which exhibits anti-cancer activity via kinase modulation .
- Antimicrobial activity : Pyridine-guanidine hybrids disrupt bacterial membranes. Test against Gram-negative strains using MIC assays.
- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing safety protocols from MedChemExpress for handling .
What are the challenges in crystallizing this compound, and how can they be addressed?
Q. Advanced Crystallography :
- Polymorphism : Screen solvents (e.g., methanol, acetonitrile) and temperatures (4–25°C) to isolate stable polymorphs.
- Hydrogen bonding : Use the WinGX suite to analyze packing motifs. Slow evaporation techniques promote ordered crystal lattices .
- Data collection : Resolve weak diffraction patterns (common with flexible guanidine groups) using synchrotron radiation.
How can researchers validate the purity of this compound for mechanistic studies?
Q. Quality Control Protocols :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to achieve ≥95% purity.
- Elemental analysis : Compare experimental C/H/N ratios with theoretical values (C: 48.2%, H: 5.3%, N: 36.8%).
- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ peaks (m/z 166.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
